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Compound of Interest

Compound Name: 3,5-Diiodo-2-methoxy-benzonitrile

Cat. No.: B8027375

CAS Number: 898731-72-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-2-methoxy-benzonitrile is a halogenated aromatic nitrile, a class of organic
compounds that are of significant interest in medicinal chemistry and materials science. The
presence of a nitrile group, a methoxy group, and two iodine atoms on the benzene ring
imparts unigue electronic and steric properties to the molecule, suggesting potential
applications in various fields of chemical and pharmaceutical research. The nitrile group is a
versatile functional group that can participate in numerous chemical transformations and can
act as a bioisostere for other functional groups in biologically active molecules.[1] This guide
provides a comprehensive overview of the known properties, a proposed synthetic pathway,
and potential research applications for 3,5-Diiodo-2-methoxy-benzonitrile.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not readily available in the
public domain, its fundamental properties can be summarized from supplier information and
computational predictions.
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Property Value Reference
CAS Number 898731-72-1 N/A
Molecular Formula CsHsl2NO N/A
Molecular Weight 384.94 g/mol N/A
Appearance Solid (predicted) N/A
Bailing Point 388.§ +42.0 °C at 760 mmHg N/A
(predicted)
Density 2.4 £ 0.1 g/cm3 (predicted) N/A

InChl=1S/C8H5I2NO/c1-12-8-

InChl 5(4-11)2-6(9)3-7(8)10/h2- N/A
3H,1H3
SMILES COC1=C(C#N)C=C(l)C=C1I N/A

Proposed Synthetic Pathway

A plausible synthetic route for 3,5-Diiodo-2-methoxy-benzonitrile, based on established
organic chemistry reactions, is proposed below. This pathway starts from the commercially
available 2-methoxyaniline.

Starting Material Step 1: Diazotization Step 2: Sandmeyer Reaction Step 3: Iodination

NaNO2, HCIL I2, HIOs
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A proposed synthetic workflow for 3,5-Diiodo-2-methoxy-benzonitrile.

Experimental Protocols (General Considerations)

Step 1: Diazotization of 2-Methoxyaniline
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e Reaction: Conversion of the primary aromatic amine (2-methoxyaniline) to a diazonium salt.
e Reagents: Sodium nitrite (NaNOz), Hydrochloric acid (HCI).

e Procedure: A solution of 2-methoxyaniline in aqueous hydrochloric acid is cooled to 0-5 °C in
an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the
low temperature. The reaction is typically stirred for a short period at this temperature to
ensure complete formation of the diazonium salt. The resulting diazonium salt solution is
usually used immediately in the next step without isolation due to its instability.[2]

Step 2: Sandmeyer Reaction for Cyanation
e Reaction: Replacement of the diazonium group with a nitrile group.[2]
o Reagents: Copper(l) cyanide (CuCN), Potassium cyanide (KCN).

e Procedure: A solution of copper(l) cyanide and potassium cyanide in water is prepared and
heated. The cold diazonium salt solution from Step 1 is then added slowly to the cyanide
solution. The reaction mixture is heated to promote the substitution reaction. After the
reaction is complete, the mixture is cooled and the product, 2-methoxybenzonitrile, is
extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is
evaporated to yield the crude product, which can be purified by distillation or
chromatography.

Step 3: Electrophilic lodination

o Reaction: Introduction of two iodine atoms onto the aromatic ring of 2-methoxybenzonitrile.
The methoxy group is an ortho-, para-director, and the nitrile group is a meta-director. The
positions 3 and 5 are activated by the methoxy group and deactivated by the nitrile group,
making them susceptible to electrophilic substitution.

» Reagents: Molecular iodine (I2), an oxidizing agent such as iodic acid (HIOs) or nitric acid,
and a strong acid catalyst like sulfuric acid (H2SOa).

» Procedure: 2-Methoxybenzonitrile is dissolved in a suitable solvent, and concentrated
sulfuric acid is added. A mixture of iodine and an oxidizing agent is then added portion-wise
while monitoring the reaction progress by techniques such as TLC or GC. The reaction may
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require heating to proceed at a reasonable rate. After completion, the reaction mixture is
poured onto ice water, and the precipitated solid product, 3,5-Diiodo-2-methoxy-
benzonitrile, is collected by filtration. The crude product can be purified by recrystallization
from an appropriate solvent.

Potential Applications and Research Directions

While no specific biological activities or applications for 3,5-Diiodo-2-methoxy-benzonitrile
have been reported, its structural features suggest several areas for potential investigation:

e Medicinal Chemistry:

o Enzyme Inhibition: The benzonitrile moiety is present in several marketed drugs and is
known to act as a pharmacophore. For instance, para-substituted benzonitriles are
effective aromatase inhibitors.[1] The specific substitution pattern of 3,5-Diiodo-2-
methoxy-benzonitrile could be explored for inhibitory activity against various enzymes.

o Antiproliferative Agents: Many substituted benzonitriles have demonstrated anti-
inflammatory and anticancer properties.[3] The presence of iodine atoms can enhance
lipophilicity and potentially lead to interactions with specific biological targets.

o Antimicrobial Agents: Halogenated aromatic compounds are a well-known class of
antimicrobial agents. The di-iodo substitution pattern could confer antibacterial or
antifungal activity.

o Materials Science:

o Organic Electronics: The electronic properties of the molecule, influenced by the electron-
withdrawing nitrile group and the electron-donating methoxy group, along with the heavy
iodine atoms, could be of interest in the design of new organic electronic materials.

o Liquid Crystals: Benzonitrile derivatives are common components of liquid crystal
mixtures.

Logical Relationships in Drug Discovery
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The general workflow for identifying a potential drug candidate starting from a compound like
3,5-Diiodo-2-methoxy-benzonitrile is outlined below.
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A simplified workflow for drug discovery and development.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b8027375?utm_src=pdf-body
https://www.benchchem.com/product/b8027375?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8027375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

3,5-Diiodo-2-methoxy-benzonitrile is a chemical entity with potential for further exploration in
both medicinal chemistry and materials science. Although specific experimental data is
currently lacking in publicly accessible literature, this guide provides a foundational
understanding of its properties, a plausible synthetic approach, and highlights promising
avenues for future research. The unique combination of functional groups on this molecule
warrants investigation into its biological activities and physical properties, which could lead to
the discovery of novel therapeutic agents or advanced materials. Researchers are encouraged
to synthesize and evaluate this compound to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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